molecular formula C10H12N2O3S B8299830 4-acetyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine 1,1-dioxide

4-acetyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine 1,1-dioxide

Cat. No. B8299830
M. Wt: 240.28 g/mol
InChI Key: HYWYVJUDGHYKMQ-UHFFFAOYSA-N
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Patent
US08765940B2

Procedure details

To a suspension of 4-acetyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide (1.6 g, 5.92 mmol) in EtOAc (21 mL) was added SnCl2-2H2O (6.68 g, 29.6 mmol) and the mixture was heated at reflux for 1.5 h. After this time the reaction mixture was cooled to rt and treated with 2N sodium bicarbonate (30 mL). The resulting solid was filtered and the aqueous layer was extracted with EtOAc. The combined organic layers were washed with brine, dried over Mg2SO4, filtered and evaporated in vacuo to give 4-acetyl-3,4-dihydro-2H-1,4-benzothiazin-6-amine 1,1-dioxide. Mass Spectrum (ESI) m/e=241 (M+1).
Name
4-acetyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
[Compound]
Name
SnCl2-2H2O
Quantity
6.68 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:9]2[CH:10]=[C:11]([N+:14]([O-])=O)[CH:12]=[CH:13][C:8]=2[S:7](=[O:18])(=[O:17])[CH2:6][CH2:5]1)(=[O:3])[CH3:2].C(=O)(O)[O-].[Na+]>CCOC(C)=O>[C:1]([N:4]1[C:9]2[CH:10]=[C:11]([NH2:14])[CH:12]=[CH:13][C:8]=2[S:7](=[O:17])(=[O:18])[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
4-acetyl-6-nitro-3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide
Quantity
1.6 g
Type
reactant
Smiles
C(C)(=O)N1CCS(C2=C1C=C(C=C2)[N+](=O)[O-])(=O)=O
Name
Quantity
21 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
SnCl2-2H2O
Quantity
6.68 g
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 h
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Mg2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCS(C2=C1C=C(C=C2)N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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